1-(5-Bromopyridin-2-yl)piperidin-4-ol

Cross-Coupling Chemistry Aryl Halide Reactivity Synthetic Methodology

Sourcing heteroaryl piperidine intermediates with orthogonal reactive handles often means choosing between C-C coupling versatility or linker attachment functionality. 1-(5-Bromopyridin-2-yl)piperidin-4-ol solves this by providing both in a single, stable scaffold. - Enables rapid SAR via Suzuki-Miyaura cross-coupling at the 5-bromopyridine handle, with oxidative addition rates ~10-100× faster than the chloro analog, ensuring higher yields under mild conditions. - The secondary alcohol at the C-4 piperidine position allows for immediate esterification or etherification to install E3 ligase ligands for PROTAC development, eliminating linker synthesis steps. - Validated as a key intermediate for CGRP receptor antagonist programs, offering a direct entry point to migraine-relevant chemical space with guaranteed batch-to-batch consistency.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
CAS No. 149806-52-0
Cat. No. B114847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-2-yl)piperidin-4-ol
CAS149806-52-0
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2
InChIKeyLSGWHPYPLCIXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-2-yl)piperidin-4-ol: Bifunctional Building Block


1-(5-Bromopyridin-2-yl)piperidin-4-ol (CAS 149806-52-0) is a heteroaryl piperidine derivative that integrates a 5-bromopyridine moiety at the N-1 position and a secondary alcohol at the C-4 position of the piperidine ring. This compound serves as a versatile synthetic intermediate, offering two orthogonal functional handles for further elaboration: the aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the secondary alcohol for esterification, etherification, or oxidation [1]. Its computed physicochemical properties include a molecular weight of 257.13 g/mol, a predicted LogP of approximately 1.9, a topological polar surface area (TPSA) of 36.4 Ų, and a predicted pKa of 14.67±0.20 for the alcohol proton [1]. The compound is classified as a piperidinol-based building block and is commercially available for research and development purposes [1].

Aryl bromide handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Secondary alcohol enables esterification, etherification, or oxidation
Orthogonal functional groups support consecutive derivatization

1-(5-Bromopyridin-2-yl)piperidin-4-ol vs. Chloro/Fluoro Analogs


Substituting 1-(5-bromopyridin-2-yl)piperidin-4-ol with its chloro (CAS 420844-63-9), fluoro (CAS 1247792-84-2), or unsubstituted pyridyl (CAS 199117-78-7) analogs introduces meaningful variations in reactivity, physicochemical properties, and synthetic utility that preclude simple interchange. The aryl bromide at the 5-position of the pyridine ring is significantly more reactive in oxidative addition—the rate-determining step in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings—than the corresponding aryl chloride [1]. This kinetic advantage translates into higher yields and milder reaction conditions for downstream derivatization. Additionally, the bromine atom can participate in halogen bonding with biological targets, a feature absent in chloro and fluoro analogs, while the fluoro substituent alters the electron density of the pyridine ring, affecting nucleophilic aromatic substitution (SNAr) reactivity and metabolic stability [2]. The unsubstituted pyridyl analog lacks a halogen handle entirely, eliminating the possibility of cross-coupling without pre-functionalization. These differences collectively mean that the bromo-substituted compound occupies a unique reactivity and property space that is not replicated by its closest structural analogs.

5-Chloro analog (CAS 420844-63-9)
Slower oxidative addition in cross-coupling may require elevated temperatures and specialized ligands, potentially reducing yield and throughput.
5-Fluoro analog (CAS 1247792-84-2)
Alters pyridine electron density, lacks meaningful halogen bonding capability, and exhibits lower lipophilicity (clogP ~1.2).
Unsubstituted pyridyl analog (CAS 199117-78-7)
No halogen handle for cross-coupling; requires pre-functionalization, limiting synthetic flexibility.

Quantitative Evidence: 1-(5-Bromopyridin-2-yl)piperidin-4-ol


Oxidative Addition Superiority Over Chloro Analog

In palladium-catalyzed cross-coupling reactions, oxidative addition of aryl bromides to Pd(0) is kinetically favored over aryl chlorides. The relative reactivity order for 2-substituted halopyridines has been established as I > Br > Cl >> F [1]. Specifically, 5-bromo-2-substituted pyridines undergo oxidative addition approximately 10- to 100-fold faster than the corresponding 5-chloro analogs under standard Suzuki-Miyaura conditions, enabling lower catalyst loadings, shorter reaction times, and higher yields [1]. In a comparative study of microwave-promoted piperidination of halopyridines, reactions involving bromopyridine substrates proceeded under uncatalyzed SNAr conditions, whereas chloropyridine substrates required Ullmann-type or Buchwald-Hartwig catalysis [2].

Cross-coupling reactivity
Cross-study comparable
~10–100× faster oxidative addition vs. aryl chloride
Supports mild-condition coupling workflows; may reduce catalyst and energy costs.
Rate enhancement is Pd-catalyst and ligand dependent; refer to Suzuki-Miyaura conditions.
Cross-Coupling Chemistry Aryl Halide Reactivity Synthetic Methodology

Halogen Bonding & LogP Advantage

1-(5-Bromopyridin-2-yl)piperidin-4-ol possesses a computed XLogP3 of 1.9 and a TPSA of 36.4 Ų, placing it within favorable drug-like chemical space [1]. Its closest analogs exhibit systematically different LogP values due to the halogen substituent: the 5-chloro analog (clogP ~1.6), 5-fluoro analog (clogP ~1.2), and unsubstituted pyridyl analog (clogP ~1.0) . The bromine atom additionally provides a σ-hole for halogen bonding interactions with Lewis bases (e.g., backbone carbonyls in protein binding sites), with the strength of halogen bonding following the trend I > Br > Cl > F [2]. This property is absent in the unsubstituted analog and substantially weaker in the chloro/fluoro congeners.

Physicochemical profile
Class-level inference
XLogP3 1.9; TPSA 36.4 Ų; halogen bond potential Br > Cl > F
Supports fragment-based design when higher lipophilicity or halogen bonding is desired.
Computed LogP; halogen bond strength inferred from crystallographic trends.
Physicochemical Properties Halogen Bonding Drug Design

High Purity, Ready-to-Use

1-(5-Bromopyridin-2-yl)piperidin-4-ol is commercially available at a purity of ≥98% (HPLC) from multiple suppliers, including CymitQuimica and MolCore . In contrast, the commonly sourced 5-chloro analog (CAS 420844-63-9) is typically offered at 95% purity . For synthetic applications requiring stoichiometric precision—such as the preparation of compound libraries, fragment-based screening collections, or late-stage functionalization—this 3% purity differential reduces the need for re-purification and improves batch-to-batch reproducibility.

Purity specification
Data to verify
≥98% (HPLC) vs. 95% for 5-chloro analog
Reported higher purity may reduce re-purification needs in sensitive transformations.
Verify with supplier Certificate of Analysis; independent QC recommended.
Quality Control Procurement Synthetic Chemistry

Storage & Handling Requirements

The compound is classified as light-sensitive and is recommended for long-term storage at 2–8°C in tightly sealed containers [1]. The Globally Harmonized System (GHS) classification indicates the compound is stable under recommended storage conditions, with no hazardous decomposition products expected . In comparison, the 5-fluoro analog (CAS 1247792-84-2) is specified for room temperature storage [2], suggesting a different inherent stability profile. Adherence to the specified 2–8°C refrigerated storage protocol is essential to prevent degradation via photochemical or thermal decomposition pathways, ensuring compound integrity across freeze-thaw cycles [1].

Storage stability
Cross-study comparable
Store at 2–8°C, protect from light; fluoro/chloro analogs: room temperature
Refrigerated storage required to maintain integrity; factor cold-chain logistics into procurement.
Light-sensitive; avoid repeated freeze-thaw cycles; use tightly sealed containers.
Stability Storage Procurement

1-(5-Bromopyridin-2-yl)piperidin-4-ol: Key Applications


Suzuki-Miyaura Late-Stage Diversification

The aryl bromide at the 5-position of the pyridine ring enables efficient Suzuki-Miyaura cross-coupling with a broad range of aryl and heteroaryl boronic acids, allowing for the rapid generation of diverse biaryl compounds. This reactivity is particularly valuable in medicinal chemistry for hit-to-lead optimization, where the bromo handle provides a synthetic advantage of approximately 10–100× faster oxidative addition compared to the chloro analog [1], enabling room-temperature couplings and higher throughput.

PROTACs and Bifunctional Molecule Synthesis

The compound's orthogonal functional groups—the aryl bromide for C–C or C–N bond formation and the secondary alcohol for ester/ether conjugation—make it an ideal scaffold for constructing bifunctional molecules such as PROTACs (PROteolysis TArgeting Chimeras). The bromopyridine moiety can be used for Suzuki coupling to install a target-protein ligand, while the hydroxyl group can be elaborated to attach an E3 ligase recruiter via ester or carbamate linkages.

Fragment-Based Drug Discovery via Halogen Bonding

The bromine substituent at the 5-position can engage in halogen bonding with backbone carbonyls or other Lewis basic sites in protein binding pockets [2]. This interaction is significantly stronger than that offered by the chloro or fluoro analogs, making 1-(5-bromopyridin-2-yl)piperidin-4-ol a suitable fragment for screening libraries where halogen bonding is a desired recognition element.

CGRP Receptor Antagonist Scaffolds

The compound has been utilized as a key intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a target class implicated in migraine pathophysiology [3]. The bromopyridine-piperidinol core can be further functionalized to explore structure-activity relationships (SAR) around the CGRP receptor and other class B GPCR targets.

Application
Selection Property
Validation Focus
Pd-catalyzed biaryl synthesis
Aryl bromide reactivity in cross-coupling
Oxidative addition kinetics and catalyst compatibility
Bifunctional molecule assembly (e.g., PROTACs)
Orthogonal functional handles (Br and OH)
Consecutive derivatization selectivity and linker attachment
Fragment-based screening (halogen bonding)
Bromine σ-hole for directed interactions
Binding-mode analysis and affinity contribution
GPCR SAR exploration (CGRP receptor class)
Piperidinol core with modifiable 5-position
Target engagement and selectivity profiling

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